Pentachlorophenyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

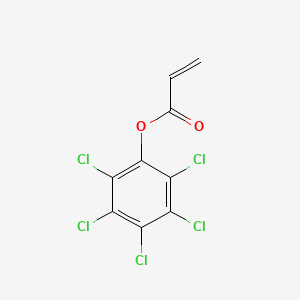

Pentachlorophenyl acrylate is a useful research compound. Its molecular formula is C9H3Cl5O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Copolymerization

PCPA is synthesized through the reaction of pentachlorophenol with acrylic acids, utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent. This method allows for the introduction of chlorinated groups into the acrylate backbone, enhancing its reactivity and potential applications in polymerization processes. The copolymerization of PCPA with pentaerythritol tetraacrylate (PETA) has been studied extensively, revealing that these chlorinated acrylates can form stable foams suitable for various applications, including inertial confinement fusion (ICF) targets and laser-driven plasma physics experiments .

Table 1: Synthesis Results of PCPA Monomers

| Monomer | Yield (%) | Reaction Conditions |

|---|---|---|

| PCPA | 70-78 | DCC in ethyl acetate |

Material Science

PCPA-based materials have been developed for use in foams that are utilized in ICF and laser experiments. The incorporation of chlorine into the foam structure not only enhances mechanical strength but also promotes early gelation, which is critical for maintaining structural integrity during high-energy applications . The ability to produce foams via supercritical carbon dioxide drying offers an environmentally friendly alternative to traditional drying methods, preserving the network structure without compromising the material's properties.

Biocidal Coatings

Research has demonstrated that copolymers containing low concentrations of PCPA exhibit biocidal properties. These coatings have been tested using accelerated growth agar dish methods, showing effectiveness against various microbial strains. This application highlights the potential for PCPA in developing antimicrobial surfaces for medical devices and environmental applications .

Functionalized Polymers

PCPA serves as a precursor for creating functionalized polymer systems through post-polymerization modification techniques. For instance, polymers containing pentafluorophenyl groups can be modified with primary amines to yield materials with tailored functionalities. This versatility allows for the development of stimuli-responsive coatings and bio-functional membranes .

Environmental Applications

The environmental impact of PCPA has been assessed through studies on its degradation and release characteristics when used in coatings. The release of tin compounds from organotin polymers derived from PCPA was evaluated in aqueous media, indicating potential environmental concerns related to leaching .

Case Study 1: Inertial Confinement Fusion Targets

In a study focusing on ICF, PCPA-based foams were synthesized and tested for their performance as targets in high-energy laser experiments. The results indicated that the incorporation of chlorinated acrylates significantly improved the energy deposition uniformity during laser interactions, making them suitable candidates for advanced fusion research .

Case Study 2: Antimicrobial Coatings

A series of experiments were conducted to evaluate the antimicrobial efficacy of PCPA-containing coatings. The biocidal activity was measured against several bacterial strains, demonstrating that even low concentrations of PCPA could effectively inhibit growth, suggesting its potential use in hospital settings to reduce infection rates .

Analyse Chemischer Reaktionen

Key Characterization Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 191°C (anhydrous) | |

| IR Absorption Bands | 1686 cm−1 (C=N stretch) | |

| 1H NMR | δ 5.8–6.4 ppm (acrylate protons) | |

| ES-MS | m/z 346.8 ([M+H]+) |

Copolymerization Reactions

PCPA undergoes radical copolymerization with crosslinkers such as pentaerythritol tetraacrylate (PETRA) to form polymeric foams.

Copolymerization Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Initiator | AIBN (azobisisobutyronitrile) | |

| Solvent | Supercritical CO2 | |

| Foam Density | 0.05–0.15 g/cm3 | |

| Chlorine Distribution | Uniform via covalent bonding |

The resulting foams exhibit thermal stability up to 250°C and flame-retardant properties due to chlorine content .

Photopolymerization and Radical Initiation

PCPA self-initiates polymerization under UV irradiation (254–308 nm) via homolytic cleavage of C–Cl bonds, generating chlorine and tetrachlorophenyl radicals .

Photolysis Mechanism

PCPAhνCl∙+C6Cl4∙Polymer Chains

-

Quantum Yield : 0.12–0.18 for brominated analogs (indicative for PCPA) .

-

Oxygen Sensitivity : Reduced due to chlorine radical stability .

Nucleophilic Substitution Reactions

The pentafluorophenyl ester group in analogous polymers (e.g., polyPFPA) reacts with amines or alcohols, suggesting PCPA may exhibit similar reactivity .

Reactivity Comparison

| Nucleophile | Reaction Type | Product | Conditions | Source |

|---|---|---|---|---|

| Primary Amines | Amidation | Polyacrylamides | Room temperature | |

| Alcohols | Transesterification | Polyacrylate derivatives | DMAP/DMF, 60°C |

Environmental Degradation

PCPA is susceptible to photolytic and microbial degradation:

-

Photolysis : Sunlight exposure cleaves C–Cl bonds, yielding lower chlorinated phenols and CO2 .

-

Microbial Breakdown : Enhanced by high pH and organic matter (half-life: 7–14 days in soil) .

Toxicological Considerations

While PCPA itself lacks direct toxicity data, its precursor (PCP) is classified as a likely human carcinogen . Residual polychlorinated dibenzodioxins (PCDDs) in technical-grade PCP pose additional risks .

Eigenschaften

CAS-Nummer |

4513-43-3 |

|---|---|

Molekularformel |

C9H3Cl5O2 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentachlorophenyl) prop-2-enoate |

InChI |

InChI=1S/C9H3Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 |

InChI-Schlüssel |

KWQJKAHZHOILKK-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.